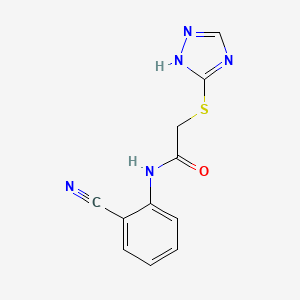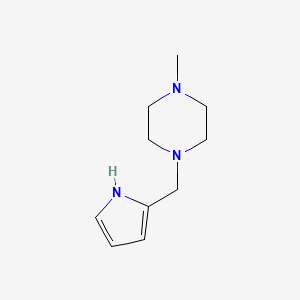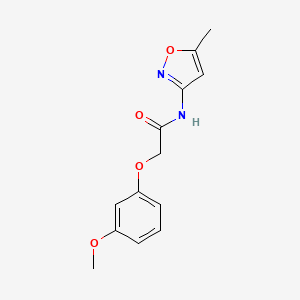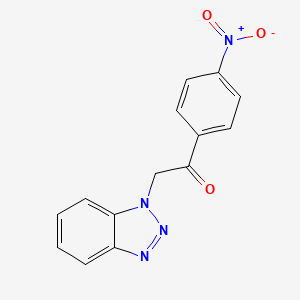![molecular formula C13H14N8O3S2 B5541030 1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-{[2-methoxy-5-(methylthio)-3-thienyl]methylene}-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B5541030.png)
1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-{[2-methoxy-5-(methylthio)-3-thienyl]methylene}-5-methyl-1H-1,2,3-triazole-4-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Introduction The compound belongs to a class of molecules that include elements such as oxadiazole, triazole, and carbohydrazide. These are important in the field of medicinal chemistry due to their potential biological activities.
Synthesis Analysis The synthesis of related compounds involves multi-step organic reactions. For instance, the synthesis of aryl-1,3-thiazole-4-carbohydrazides and their derivatives from carbohydrazide analogs is detailed in a study by Zia et al. (2012) (Zia, Akhtar, Hameed, & Al-Masoudi, 2012).
Molecular Structure Analysis The molecular structure of such compounds is typically confirmed using spectroscopic methods like NMR and X-ray crystallography. Kariuki et al. (2022) employed these techniques for a similar compound, illustrating the importance of structural analysis in understanding the compound's properties (Kariuki, Abdel-Wahab, Farahat, & El‐Hiti, 2022).
Chemical Reactions and Properties The compound’s reactivity can be explored by studying its synthesis and the reaction conditions required. For example, the synthesis of 1-((5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methyl)-1H-1,2,4-triazole-3-carboxylic acid provides insights into the compound's chemical behavior under different conditions (Brahmayya, Samsonu, Venkateswara Rao, Srinivasa Rao, Venkateswara Rao, & Fan, 2018).
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Activities
A study by Başoğlu et al. (2013) on the design, synthesis, and antimicrobial activities of some azole derivatives highlights the potential of these compounds to combat microbial infections. The synthesized compounds showed activity against tested microorganisms, suggesting their utility in developing new antimicrobial agents (Başoğlu et al., 2013).
Research by Tiperciuc et al. (2012) on heteraryl-azoles derived from carbohydrazides showed good antibacterial activity against Staphylococcus aureus and modest antifungal activity against Candida albicans. These findings indicate the potential of azole derivatives in treating infections caused by these pathogens (Tiperciuc et al., 2012).
Antitumor Activities
- El-Sadek et al. (2014) explored the antioxidant and antitumor activities of new synthesized aromatic C-nucleoside derivatives, including oxadiazole and triazole units. The study found significant antitumor activity for some compounds, highlighting the potential of azole derivatives in cancer therapy (El-Sadek et al., 2014).
Enzyme Inhibition for Therapeutic Applications
- Bekircan et al. (2015) synthesized azole derivatives and investigated their lipase and α-glucosidase inhibition, finding compounds with significant activity. This suggests a potential role for azole derivatives in treating conditions like obesity and diabetes by inhibiting relevant enzymes (Bekircan et al., 2015).
Propiedades
IUPAC Name |
1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-methoxy-5-methylsulfanylthiophen-3-yl)methylideneamino]-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N8O3S2/c1-6-9(16-20-21(6)11-10(14)18-24-19-11)12(22)17-15-5-7-4-8(25-3)26-13(7)23-2/h4-5H,1-3H3,(H2,14,18)(H,17,22)/b15-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUOQCWOPENQOCT-PJQLUOCWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=NON=C2N)C(=O)NN=CC3=C(SC(=C3)SC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=NN1C2=NON=C2N)C(=O)N/N=C/C3=C(SC(=C3)SC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N8O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-({[4-(acetylamino)phenyl]sulfonyl}amino)benzoate](/img/structure/B5540955.png)
![2-(2-pyridinyl)ethyl [3,5-bis(methylthio)-4-isothiazolyl]carbamate](/img/structure/B5540962.png)

![N-(2-methoxy-5-methylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5540979.png)
![N-isobutyl-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5540983.png)
![N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5540988.png)


![(1R*,3S*)-7-[(5-chloro-6-methyl-1-benzofuran-3-yl)acetyl]-3-methoxy-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5541019.png)

![2-ethoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5541039.png)

![1-[(2,4-dimethylphenyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B5541053.png)